1-(3-(Benzyloxy)phenyl)propan-1-one

Description

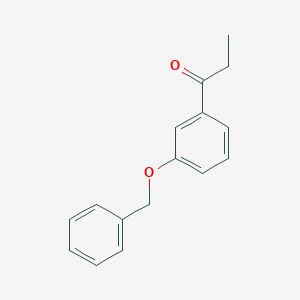

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenylmethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKCFWWAJLLROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596841 | |

| Record name | 1-[3-(Benzyloxy)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37951-47-6 | |

| Record name | 1-[3-(Benzyloxy)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(benzyloxy)phenyl]propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 3 Benzyloxy Phenyl Propan 1 One and Its Analogues

Established Synthetic Routes and Optimizations

The synthesis of 1-(3-(benzyloxy)phenyl)propan-1-one and its analogs primarily relies on well-established acylation reactions, which have been optimized for efficiency and yield. These methods can be broadly categorized into conventional and microwave-assisted approaches.

Conventional Synthetic Approaches

The most common conventional method for the synthesis of this compound is the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the reaction of an acylating agent, such as propanoyl chloride or propionic anhydride (B1165640), with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

A plausible route involves the Friedel-Crafts acylation of benzyl (B1604629) phenyl ether with propanoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). The benzyloxy group is an ortho-, para-directing group; however, the steric hindrance from the bulky benzyl group can influence the regioselectivity of the acylation.

Another conventional approach is a two-step process starting from 3-hydroxypropiophenone. This intermediate can be synthesized and then subsequently benzylated to yield the final product. The benzylation of the hydroxyl group is typically achieved by reacting 3-hydroxypropiophenone with benzyl chloride in the presence of a base.

A summary of representative conventional synthetic approaches is presented in Table 1.

Table 1: Conventional Synthetic Approaches to Propiophenone (B1677668) Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene | Propanoyl chloride, AlCl₃, 25-35°C | 1-Phenylpropan-1-one | >96 | sigmaaldrich.com |

| 1,2-Dimethoxybenzene | p-Methylbenzoyl chloride, AlCl₃, DCM, 0-5°C then 28°C | 4-Hydroxy-3-methoxy-4'-methylbenzophenone | - | orientjchem.org |

| Benzene | Propionic acid, vapor-phase over catalyst, 450-550 °C | Propiophenone | - | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.com This technique has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds and the acylation of aromatic systems. researchgate.netorganic-chemistry.org

In the context of this compound synthesis, microwave irradiation can be employed to expedite the Friedel-Crafts acylation reaction. The use of microwave heating can enhance the rate of reaction between benzyl phenyl ether and propanoyl chloride, potentially reducing reaction times from hours to minutes. anton-paar.com Furthermore, microwave-assisted synthesis can sometimes be performed under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov

A study on the microwave-assisted semisynthesis of natural methoxylated propiophenones from phenylpropenes highlights the efficiency of this technology. researchgate.net Although not a direct synthesis of the target compound, this work demonstrates the successful application of microwave heating for the formation of propiophenone structures, suggesting its applicability to the synthesis of this compound.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazoles

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 12 h | 45-65 | researchgate.net |

| Microwave Irradiation | 5 min | 70-92 | researchgate.net |

Precursor Chemistry and Intermediate Synthesis

The successful synthesis of this compound is highly dependent on the availability and purity of its precursors. Key intermediates include substituted phenylpropanals and compounds amenable to functional group transformations.

Synthesis of Key Precursors (e.g., Substituted Phenylpropanals)

One crucial precursor is 3-(benzyloxy)benzaldehyde. This can be synthesized from 3-hydroxybenzaldehyde (B18108) through a Williamson ether synthesis, where 3-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base like potassium carbonate. analis.com.my Another method involves the reaction of 3-hydroxybenzaldehyde with 4-(dimethylamino)benzyl alcohol, triphenylphosphine, and diethyl azodicarboxylate in tetrahydrofuran. prepchem.com

The synthesis of 3-phenylpropanal (B7769412) has been achieved from benzyl bromide in a multi-step process. begellhouse.com A procedure for synthesizing 3-(benzyloxy)propanal (B121202) involves the reduction of 3-(benzyloxy)propanenitrile with diisobutylaluminium hydride (DIBAL-H). organic-chemistry.org

Transformation of Functional Groups

The transformation of functional groups is a key strategy in the synthesis of this compound. A common approach involves the preparation of 3-hydroxypropiophenone, which is then benzylated. 3'-Hydroxypropiophenone can be prepared by the Fries rearrangement of phenyl propionate (B1217596) or through the oxidation of 1-(3-hydroxyphenyl)propan-1-ol. analis.com.my

The subsequent benzylation of the phenolic hydroxyl group can be carried out using benzyl chloride in the presence of a suitable base, such as sodium hydride in DMF, to yield the target molecule. prepchem.com This method allows for the introduction of the propionyl group first, followed by the protection of the hydroxyl group as a benzyl ether.

Another synthetic route involves the reaction of 3-(benzyloxy)benzaldehyde with an ethyl Grignard reagent (ethylmagnesium bromide) to form the corresponding secondary alcohol, 1-(3-(benzyloxy)phenyl)propan-1-ol. chegg.com Subsequent oxidation of this alcohol would then yield the desired ketone, this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of aromatic ketones is an area of growing interest, aiming to reduce the environmental impact of chemical processes. numberanalytics.com Key strategies include the use of less hazardous reagents, renewable feedstocks, and more energy-efficient reaction conditions.

In the context of Friedel-Crafts acylation, traditional methods often employ stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of acidic waste. begellhouse.comrsc.org Greener alternatives focus on the use of solid acid catalysts, such as sulfated zirconia, which can be recovered and reused, minimizing waste. rsc.org Another approach involves the use of methanesulfonic anhydride as a metal- and halogen-free promoter for Friedel-Crafts acylations, offering a more environmentally benign methodology. organic-chemistry.orgacs.org

Microwave-assisted synthesis, as discussed earlier, is inherently a greener technique due to its energy efficiency and potential for solvent-free reactions. anton-paar.comnih.gov Furthermore, the development of catalytic systems that can be recycled and the use of water as a solvent are also key aspects of greening the synthesis of aromatic ketones. numberanalytics.com

Catalytic Systems and Environmentally Benign Conditions (e.g., Ceric Ammonium (B1175870) Nitrate)

The synthesis of this compound and its analogues is predominantly achieved through Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. masterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. tamu.edulibretexts.org For the synthesis of this compound, the aromatic substrate would be 3-benzyloxyanisole, which is reacted with propionyl chloride or propionic anhydride.

The choice of catalyst is crucial for the success of the Friedel-Crafts acylation. Traditional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective but often required in stoichiometric amounts, leading to significant waste and environmental concerns. ethz.chgoogle.com Milder Lewis acids like zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) can also be employed, particularly for activated aromatic systems like 3-benzyloxyanisole, to avoid potential side reactions such as the cleavage of the benzyl ether. stackexchange.com

In the context of this compound, the benzyloxy and methoxy (B1213986) groups on the aromatic ring are electron-donating, thus activating the ring towards electrophilic substitution. The directing effect of these substituents generally favors acylation at the para position relative to the stronger activating group.

In the pursuit of more environmentally friendly synthetic methods, solid acid catalysts and rare-earth metal triflates have emerged as viable alternatives. stackexchange.comchemijournal.com For instance, scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the acylation of substituted anisoles. stackexchange.com These catalysts can often be used in smaller quantities and can be recycled, reducing waste. rsc.org

Ceric ammonium nitrate (B79036) (CAN), (NH₄)₂Ce(NO₃)₆, is a versatile reagent in organic synthesis, primarily known as a powerful one-electron oxidizing agent. organic-chemistry.org While not a traditional Lewis acid for Friedel-Crafts acylation, its catalytic applications in various organic transformations are well-documented. rsc.orgrsc.org CAN has been utilized to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org It is known to oxidize secondary alcohols to ketones and benzylic alcohols to aldehydes. organic-chemistry.org Although direct catalysis of Friedel-Crafts acylation by CAN is not extensively reported, its use in conjunction with other reagents under mild and often aqueous conditions aligns with the principles of green chemistry. rsc.org For example, CAN has been used to catalyze reactions in aqueous ethanol, simplifying the workup and reducing the reliance on volatile organic solvents. rsc.org The application of CAN in promoting acylation reactions on activated aromatic rings like 3-benzyloxyanisole could potentially proceed through a different mechanism, possibly involving radical intermediates, offering a novel and greener pathway.

Below is a table summarizing various catalytic systems used in the Friedel-Crafts acylation of anisole, a close analogue of 3-benzyloxyanisole, which provides insight into the potential conditions for the synthesis of the target compound.

| Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Anisole | Propionyl chloride | FeCl₃ | CH₂Cl₂ | Room Temp | - | wisc.edu |

| Anisole | Acetyl chloride | AlCl₃ | CH₂Cl₂ | - | - | tamu.edu |

| Anisole | Acetic anhydride | AlCl₃ | - | - | 85.7 | depaul.edu |

| Anisole | Benzoyl chloride | Molybdenum carbonyl complexes | - | - | - | researchgate.net |

| Veratrole | Acetyl chloride | ZrPW, TiPW, SnPW, 12-TPA/ZrO₂, 12-TPA/TiO₂, or 12-TPA/SnO₂ | Solvent-free | 130°C | High | chemijournal.com |

| 1,3-Dimethoxybenzene | Acetic anhydride | Sc(OTf)₃ | Nitromethane | 50°C | 89 | stackexchange.com |

Electrochemical Synthetic Pathways

Electrochemical methods in organic synthesis represent a powerful and environmentally benign alternative to traditional reagent-based transformations. By using electrical current to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be eliminated, often leading to cleaner reaction profiles and reduced waste. The electrochemical synthesis of ketones, including analogues of this compound, can be approached through several strategies, primarily involving the anodic oxidation of suitable precursors.

One of the key advantages of electrosynthesis is the ability to generate highly reactive intermediates, such as radical cations, under mild conditions. In the context of synthesizing aromatic ketones, electrochemical acylation can be envisioned. While direct electrochemical Friedel-Crafts-type acylation is not a commonly reported transformation, related processes involving the generation of acyl radicals or other electrophilic species can be employed.

A more plausible electrochemical route to compounds like this compound involves the oxidation of benzylic C-H bonds followed by functionalization. For instance, the anodic oxidation of an appropriately substituted ethylbenzene (B125841) derivative could generate a benzylic carbocation, which could then be trapped by a suitable nucleophile. However, for the synthesis of a propiophenone derivative, a different strategy is required.

A potential electrochemical pathway could involve the coupling of an aromatic substrate with a propanoyl synthon. This might be achieved through the electro-oxidation of the aromatic ring of a compound like 3-benzyloxyanisole in the presence of a propanoyl source. The oxidation of the aromatic ring would generate a radical cation, which could then react with an enol ether or a similar propanoyl equivalent.

Another approach is the electrochemical generation of an acyl radical from a carboxylic acid derivative, which then adds to the aromatic ring. While challenging, developments in proton-coupled electron transfer (PCET) are opening new avenues for the activation of strong C-H and O-H bonds, which could be applicable to the generation of acyl radicals from aldehydes or carboxylic acids under electrochemical conditions. nih.gov

Furthermore, electrochemical methods have been successfully applied to the synthesis of various heterocyclic compounds, sometimes using the electrolyte itself as a reactant. rsc.org This highlights the versatility of electrochemical synthesis. For the preparation of this compound, one could hypothetically consider the electrolysis of a mixture of 3-benzyloxyanisole and propionic acid or its derivative in a suitable electrolyte and solvent system. The specific conditions, such as the electrode material, current density, and solvent/electrolyte combination, would be critical parameters to optimize for a successful synthesis.

Chemical Transformations and Derivatives of 1 3 Benzyloxy Phenyl Propan 1 One

Synthesis of Asymmetric Derivatives

The introduction of chirality into molecules is a cornerstone of medicinal chemistry, as stereoisomers can exhibit significantly different biological activities. While specific examples detailing the asymmetric synthesis starting directly from 1-(3-(benzyloxy)phenyl)propan-1-one are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied to its propanone backbone.

One potential route to chiral derivatives is through asymmetric aldol (B89426) reactions. These reactions, utilizing chiral catalysts or auxiliaries, could introduce a hydroxyl group at the C2 position with a specific stereochemistry. Subsequent modifications of this chiral intermediate would lead to a variety of enantiomerically enriched compounds.

Another approach involves the asymmetric reduction of the ketone functionality. The use of chiral reducing agents, such as those developed for Corey-Bakshi-Shibata (CBS) reductions, can produce chiral secondary alcohols with high enantiomeric excess. This chiral alcohol is a key intermediate that can be used in the synthesis of more complex chiral molecules.

Furthermore, the synthesis of chiral amines can be envisioned. For instance, the formation of an enamine from this compound followed by asymmetric hydrogenation could yield a chiral amine. Alternatively, a Mannich-type reaction, which is discussed in more detail in section 3.4, could be adapted for asymmetric synthesis to produce chiral β-amino ketones. A known derivative, 1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one , highlights the potential for creating chiral centers at the C2 position of the propanone chain google.com.

Claisen-Schmidt Condensation Products (e.g., chalcone (B49325) derivatives)

The Claisen-Schmidt condensation is a reliable and widely used method for the formation of carbon-carbon bonds and is particularly important for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of a ketone with an aromatic aldehyde. wikipedia.orgnih.govscialert.net In this context, This compound serves as the ketone component, providing the α-hydrogens necessary for enolate formation.

The general reaction mechanism proceeds via the deprotonation of the α-carbon of the propiophenone (B1677668) by a base, typically sodium or potassium hydroxide (B78521) in an alcoholic solvent, to form a nucleophilic enolate. researchgate.net This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.

A variety of substituted benzaldehydes can be employed in this reaction, leading to a diverse library of chalcone derivatives with different substitution patterns on the second aromatic ring. The general scheme for this transformation is depicted below:

Reaction Scheme: this compound + Substituted Benzaldehyde (B42025) → (E)-1-(3-(Benzyloxy)phenyl)-3-(substituted-phenyl)prop-2-en-1-one + H₂O

The substituents on the benzaldehyde can significantly influence the reaction rate and the electronic properties of the resulting chalcone. These chalcones are not only interesting final products but also serve as crucial intermediates for the synthesis of various heterocyclic compounds.

Hybrid Compounds and Conjugates

The chalcone scaffold derived from This compound is a valuable platform for the synthesis of more complex hybrid compounds and conjugates. The α,β-unsaturated ketone moiety is a key functional group that can participate in a variety of subsequent reactions, particularly in the construction of heterocyclic rings.

By reacting these chalcones with different reagents, a wide array of heterocyclic systems can be accessed. For example:

Reaction with hydrazine hydrate can yield pyrazoline derivatives.

Condensation with urea or thiourea can lead to the formation of pyrimidinone or pyrimidinethione rings, respectively.

Reaction with hydroxylamine hydrochloride can produce isoxazole (B147169) derivatives.

These heterocyclic chalcone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Another modern approach to creating hybrid molecules is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize this method, the benzyloxy group of the parent compound or a hydroxyl group on a derived chalcone can be functionalized with a terminal alkyne. Separately, another molecular entity of interest can be functionalized with an azide (B81097) group. The subsequent CuAAC reaction links the two fragments through a stable 1,2,3-triazole ring, creating a novel hybrid compound. This strategy allows for the modular assembly of complex molecules from simpler building blocks. For instance, a chalcone derived from this compound could be linked to other pharmacophores, such as those found in flavonoids or alkaloids, to explore potential synergistic effects. nih.gov

Functionalization Strategies and Substituent Effects

The structure of This compound offers multiple sites for functionalization, including the aromatic ring, the propanone chain, and the benzyl (B1604629) group.

Functionalization of the Propanone Chain: A key reaction for functionalizing the propanone chain is the Mannich reaction. thermofisher.comppor.az This is a three-component condensation of an active hydrogen compound (the ketone), formaldehyde, and a primary or secondary amine. nih.gov For this compound, this reaction introduces an aminomethyl group at the C2 position, adjacent to the carbonyl group. A patent describes the synthesis of 1-[3-(Benzyloxy)phenyl]-3-(dimethylamino)-2-methylpropan-1-one , which is a product of a Mannich reaction involving dimethylamine, followed by methylation. google.com These resulting β-amino ketones, or Mannich bases, are versatile intermediates for further synthetic transformations. thermofisher.com

Substituent Effects on the Aromatic Ring: The reactivity of the phenyl ring in electrophilic aromatic substitution reactions is significantly influenced by the 3-benzyloxy group . This substituent has two opposing electronic effects:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon and pulls electron density away from the ring through the sigma bond. This effect is deactivating.

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring. This effect increases the electron density of the ring, especially at the ortho and para positions, and is strongly activating.

The presence of other substituents on either the phenyl ring or the benzyl group can further modify the reactivity of the molecule. Electron-withdrawing groups on the benzyl moiety would slightly decrease the electron-donating ability of the oxygen, thus reducing the activation of the phenyl ring. Conversely, electron-donating groups on the benzyl portion would enhance the activating effect.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be assembled. Although experimental data is not widely published in public databases, the expected spectral features can be predicted based on the known effects of the molecule's functional groups.

In the ¹H NMR spectrum of 1-(3-(benzyloxy)phenyl)propan-1-one, the protons are distributed across aromatic and aliphatic regions. The spectrum is expected to show distinct signals corresponding to the ethyl group, the benzylic methylene (B1212753) protons, and the two separate aromatic rings. The integration of these signals would correspond to the number of protons in each unique environment.

The key expected signals include a triplet-quartet system for the propanoyl group, a characteristic singlet for the benzylic protons, and a complex multiplet pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Propanoyl) | ~1.2 | Triplet (t) | 3H |

| -CH₂- (Propanoyl) | ~3.0 | Quartet (q) | 2H |

| -O-CH₂- (Benzylic) | ~5.1 | Singlet (s) | 2H |

| Aromatic Protons | ~6.9 - 7.6 | Multiplet (m) | 9H |

Disclaimer: The values in this table are predictions based on standard chemical shift theory and may differ from experimental values.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this includes the carbonyl carbon, the aliphatic carbons of the ethyl and benzyl (B1604629) groups, and the carbons of the two aromatic rings. The carbonyl carbon is expected to be the most downfield signal due to significant deshielding.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (Propanoyl) | ~8 |

| -C H₂- (Propanoyl) | ~32 |

| -O-C H₂- (Benzylic) | ~70 |

| Aromatic C -H & C -O | ~115 - 160 |

| Quaternary Aromatic C | ~137 - 138 |

| C =O (Carbonyl) | ~200 |

Disclaimer: The values in this table are predictions based on standard chemical shift theory and may differ from experimental values.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to particular functional groups. For this compound, the most prominent features would be the strong carbonyl (C=O) stretch from the ketone, the C-O-C stretches of the ether linkage, and various C-H and C=C stretches from the aromatic and aliphatic parts of the molecule.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1685 | Strong |

| C-O-C (Ether) | Asymmetric Stretch | ~1250 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1450-1500 | Medium-Weak |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Aliphatic C-H | Stretch | <3000 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that cause a change in the polarizability of a molecule. aps.org While experimental Raman data for this specific compound is not available, predictions can be made based on its structure. Symmetric vibrations, particularly those of the non-polar aromatic rings, are expected to be strong Raman scatterers. This includes the symmetric "ring-breathing" modes of the phenyl groups. In contrast, the highly polar C=O bond, which gives a strong signal in IR, would be expected to produce a weaker signal in Raman spectroscopy.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. uni.lunih.gov

The molecular formula of this compound is C₁₆H₁₆O₂, with a monoisotopic mass of 240.1150 Da. uni.lunih.gov In mass spectrometry, the molecule would first be ionized to form the molecular ion, [M]⁺•. This ion can then undergo characteristic fragmentation.

A primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxygen of the benzyl group, leading to the formation of a highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another common cleavage occurs at the carbonyl group (alpha-cleavage), resulting in the loss of an ethyl radical (•C₂H₅) to yield a 3-(benzyloxy)benzoyl cation at m/z 211.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | Predicted m/z |

| [M]⁺ | [C₁₆H₁₆O₂]⁺ | 240.1150 |

| [M+H]⁺ | [C₁₆H₁₇O₂]⁺ | 241.1223 |

| [M+Na]⁺ | [C₁₆H₁₆O₂Na]⁺ | 263.1043 |

| Tropylium Ion | [C₇H₇]⁺ | 91.0548 |

| [M - C₂H₅]⁺ | [C₁₄H₁₁O₂]⁺ | 211.0759 |

Data sourced from predicted values. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis is the definitive method for elucidating the molecular structure of a compound. This technique involves growing a single, high-quality crystal of the substance, which is then exposed to an X-ray beam. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact position of each atom.

Despite extensive searches, no published single crystal X-ray diffraction data for this compound could be located. Therefore, critical crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is derived from the electron distribution of a molecule and provides insights into close contacts and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions. Energy frameworks are then calculated to understand the strength and topology of these interactions within the crystal.

As no crystallographic data for this compound is available, a Hirshfeld surface analysis and subsequent energy framework calculations could not be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption are characteristic of a molecule's electronic structure, particularly the presence of chromophores and conjugated systems.

Common electronic transitions observed in organic molecules include π → π* and n → π* transitions. The carbonyl group and the phenyl rings in this compound are expected to give rise to such transitions.

No experimental UV-Vis absorption spectra or specific λmax values for this compound have been reported in the reviewed literature. Consequently, a detailed analysis of its electronic transitions based on experimental data cannot be provided at this time.

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics with high accuracy. scirp.orgresearchgate.net For 1-(3-(benzyloxy)phenyl)propan-1-one, DFT calculations would form the foundation of its theoretical characterization.

For this compound, key structural parameters would include the bond lengths of the carbonyl group (C=O), the ether linkage (C-O-C), and the various C-C bonds within the phenyl rings and the propanone chain. The dihedral angles between the two phenyl rings and the plane of the propanone group would also be determined, revealing the molecule's spatial orientation and potential for steric hindrance.

Table 1: Illustrative Data from Geometry Optimization This table illustrates the type of data obtained from a DFT geometry optimization. Actual values for this compound would require specific computation.

| Parameter | Atoms Involved | Typical Value (Å or °) | Significance |

|---|---|---|---|

| Bond Length | C=O | ~1.23 Å | Characteristic of a ketone carbonyl group. |

| Bond Length | C(phenyl)-O | ~1.36 Å | Aryl ether bond length. |

| Bond Length | O-C(benzyl) | ~1.43 Å | Alkyl ether bond length. |

| Bond Angle | C-O-C | ~118° | Defines the angle of the ether linkage. |

| Dihedral Angle | Phenyl-C-C-Phenyl | Variable | Describes the twist between the aromatic rings. |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govchalcogen.ro

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be located on the electron-rich benzyloxy-substituted phenyl ring, while the LUMO may be concentrated around the electron-withdrawing propiophenone (B1677668) group. This distribution helps predict sites for electrophilic and nucleophilic attack. chalcogen.ro

Table 2: Key Parameters from FMO Analysis This table illustrates the type of data obtained from an FMO analysis. Actual values for this compound would require specific computation.

| Parameter | Typical Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -5.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. wuxiapptec.com The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. wuxiapptec.comresearchgate.net

For this compound, the MEP map would likely show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its lone pairs of electrons. researchgate.net The ether oxygen would also contribute to a negative potential region. Positive potentials would be expected around the hydrogen atoms, particularly those on the aromatic rings. nih.gov This map is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.org It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions, calculated using second-order perturbation theory, indicates the extent of electron delocalization, also known as hyperconjugation. rsc.orgwisc.edu

In this compound, NBO analysis could quantify the delocalization of π-electrons across the aromatic systems and the hyperconjugative interactions between lone pairs (like those on the oxygen atoms) and antibonding orbitals (σ* or π*) elsewhere in the molecule. uni-muenchen.de This provides quantitative insight into resonance stabilization and the nature of intramolecular charge transfer. wisc.edu

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that map the spatial localization of electrons. uni-muenchen.dewikipedia.org They provide a chemically intuitive picture of electron pairs, clearly distinguishing between core electrons, covalent bonds, and lone pairs. jussieu.frresearchgate.net ELF values range from 0 to 1, where a value close to 1 signifies a high degree of electron localization, characteristic of a covalent bond or a lone pair. wikipedia.org

For this compound, ELF and LOL maps would visually confirm the positions of the C-C, C-H, C=O, and C-O bonds. cdnsciencepub.com They would also clearly depict the lone pairs on the two oxygen atoms. These analyses are particularly useful for visualizing the electronic structure in a way that aligns with classical chemical concepts like VSEPR theory. jussieu.fr

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.complos.org This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor recognition. mdpi.com

Given that this compound is an intermediate for pharmaceuticals, its derivatives could be designed to target specific enzymes or receptors. lookchem.compharmaffiliates.com A molecular docking simulation would involve placing a derivative into the active site of a target protein. The simulation calculates the binding affinity (often expressed as a docking score or binding free energy) for numerous possible poses. plos.orgplos.org The results would identify the most likely binding mode and the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. mdpi.com This information is critical for optimizing the ligand's structure to improve its potency and selectivity. plos.org

Target Protein Binding Affinity Prediction

A critical step in silico analysis is predicting how strongly a compound, or ligand, will bind to a specific protein target. This binding affinity is a key indicator of the compound's potential to modulate the protein's function. Molecular docking simulations are employed to predict the binding energy and pose of the ligand within the protein's active site. While specific docking studies for this compound against the targets listed below are not available in public literature, the rationale for investigating these interactions is based on the proteins' roles in various diseases.

Lanosterol 14α-demethylase (CYP51A1, PDB: 4WMZ) : This enzyme is a vital component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.org It is the primary target for azole antifungal drugs. nih.govuniprot.org Inhibiting CYP51A1 disrupts the fungal cell membrane, making it a key target for antifungal therapies. nih.gov

Cancer-Associated Proteins (PDB: 3HB5, 6XXO, 6CDX) :

17β-hydroxysteroid dehydrogenase type 1 (3HB5) : This enzyme is involved in the synthesis of the hormone estradiol (B170435), which can stimulate the growth of estrogen-related breast cancers. rcsb.org Inhibiting this enzyme is a therapeutic strategy for treating such cancers. rcsb.org

Other Cancer Targets : Proteins like those represented by PDB IDs 6XXO and 6CDX are often investigated in cancer research due to their roles in cell proliferation, survival, and metastasis. For instance, NR4A1 (a target for bis-indole derived compounds) is linked to cancer cell growth and survival. mdpi.com

Viral and Other Disease-Related Proteins :

Adenovirus Protein (1P30) : Investigating binding to viral proteins is fundamental for the development of antiviral agents.

Lung Cancer-Associated Protein (1M17) : Targeting specific proteins implicated in lung cancer could lead to more effective treatments.

The potential of this compound to interact with these diverse targets would be the first step in evaluating its promise as an antifungal, anticancer, or antiviral agent.

Table 1: Investigated Protein Targets and Their Functions

| PDB ID | Protein Name | Function & Disease Relevance |

|---|---|---|

| 4WMZ | Lanosterol 14α-demethylase (CYP51A1) | Key enzyme in sterol biosynthesis; a primary target for antifungal drugs. nih.govwikipedia.org |

| 3HB5 | 17β-hydroxysteroid dehydrogenase type 1 | Catalyzes the final step in estradiol synthesis; a target for breast cancer therapy. rcsb.org |

| 6XXO | Not specified in search results | Represents various proteins studied in cancer for their role in tumor progression. |

| 6CDX | Not specified in search results | Represents various proteins studied in cancer for their role in tumor progression. |

| 1P30 | Adenovirus Protein | A potential target for the development of antiviral medications. |

| 1M17 | Not specified in search results | Represents proteins associated with lung cancer, targeted for therapeutic intervention. |

Analysis of Binding Modes and Active Site Interactions

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein's active site. biomedpharmajournal.org This includes identifying hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. rcsb.org For a compound like this compound, with its ether linkage, phenyl rings, and ketone group, these features would be expected to play a significant role in its binding. Understanding these interactions is crucial for optimizing the compound's structure to enhance its potency and selectivity for the target protein. nih.gov For example, an inhibitor of CYP51 must interact with the heme group in the active site to be effective. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure Toxicity Relationship (QSTR) Modeling

QSAR and QSTR are computational methodologies that correlate the chemical structure of compounds with their biological activity or toxicity, respectively. conicet.gov.ard-nb.info These models are essential for predicting the properties of new, unsynthesized compounds.

Developing a robust QSAR or QSTR model involves several steps. scispace.com First, a dataset of compounds with known activities or toxicities is compiled. nih.govresearchgate.net Then, molecular descriptors (numerical values that describe the chemical's properties) are calculated for each compound. uobasrah.edu.iq Statistical methods are used to build a mathematical equation that links these descriptors to the observed activity. scispace.comnih.gov The model's predictive power is then rigorously tested through internal and external validation procedures to ensure it is not a result of chance correlation. nih.govplos.orgresearchgate.net While no specific QSAR models for this compound are documented, its structural features could be incorporated into broader models for related chemical classes.

The core of a QSAR model is the relationship it establishes between molecular descriptors and activity. bmc-rm.orgconicet.gov.ar These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching), or quantum-chemical (e.g., HOMO/LUMO energies). For this compound, descriptors such as lipophilicity (XLogP3), polar surface area (PSA), and the number of rotatable bonds would be correlated with its potential biological effects. nih.gov A high lipophilicity, for instance, might correlate with better membrane permeability but could also lead to higher toxicity.

Table 2: Key Computational Descriptors for QSAR/QSTR Analysis

| Descriptor Type | Example | Relevance |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Influences solubility, permeability, and plasma protein binding. |

| Topological | Polar Surface Area (PSA) | Relates to hydrogen bonding potential and membrane penetration. |

| Constitutional | Molecular Weight | Affects size and diffusion characteristics. |

| Geometrical | Molecular Surface Area | Describes the molecule's size and shape, influencing receptor fit. |

| Electronic | Dipole Moment | Influences polar interactions with the target. |

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico tools are widely used to predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for a drug's success in the body. nih.govisca.me

Early prediction of ADME properties helps to identify compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics. isca.meresearchgate.net For this compound, several key properties can be predicted using computational models based on its structure. nih.govuni.lu These predictions provide a preliminary assessment of the compound's "drug-likeness." ekb.egbiotech-asia.org

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O₂ | Defines the elemental composition. nih.gov |

| Molecular Weight | 240.30 g/mol | Affects absorption and distribution; falls within typical drug-like range. nih.gov |

| XLogP3 | 3.9 | Indicates high lipophilicity, suggesting good absorption but potentially poor solubility. nih.gov |

| Hydrogen Bond Donors | 0 | Lack of donors may limit some interactions but can improve membrane crossing. nih.gov |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms can accept hydrogen bonds, influencing solubility and target binding. nih.gov |

| Rotatable Bonds | 4 | Provides conformational flexibility, which can be important for binding to a target. nih.gov |

| Polar Surface Area | 26.3 Ų | A low PSA is generally associated with good cell membrane permeability. nih.gov |

These predicted values suggest that this compound has characteristics, such as a low polar surface area and a molecular weight under 500 g/mol , that are favorable for oral bioavailability. However, its high predicted lipophilicity (XLogP3 of 3.9) might indicate potential issues with aqueous solubility. nih.gov

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a widely used guideline in drug discovery to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule assesses four key physicochemical properties. An analysis of this compound indicates its full compliance with these criteria.

The molecular weight of the compound is 240.29 g/mol , which is comfortably under the 500 g/mol limit set by Lipinski. Its octanol-water partition coefficient (LogP), a measure of lipophilicity, is calculated to be approximately 3.5 to 3.74. This value is below the maximum threshold of 5, suggesting favorable lipid solubility and potential for good membrane permeability.

Furthermore, the structure of this compound contains no hydrogen bond donors, satisfying the criterion of having fewer than five. It possesses two hydrogen bond acceptors: the oxygen atom of the carbonyl group and the oxygen atom of the ether linkage. This is well within the guideline of having fewer than ten hydrogen bond acceptors. The compound's compliance with all aspects of Lipinski's Rule of Five suggests it has favorable drug-like properties.

Table 1: Lipinski's Rule of Five Analysis for this compound

| Lipinski Parameter | Value | Guideline | Compliance |

| Molecular Weight | 240.29 g/mol | < 500 | Yes |

| LogP | ~3.5 - 3.74 | < 5 | Yes |

| Hydrogen Bond Donors | 0 | < 5 | Yes |

| Hydrogen Bond Acceptors | 2 | < 10 | Yes |

Aromaticity and Stability Assessments (e.g., HOMA studies)

The stability of this compound is largely attributed to the presence of two aromatic rings within its structure. Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational method used to quantify the degree of aromaticity. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while a value of 0 represents a non-aromatic system.

The substituents on the phenyl rings—the benzyloxy group and the propanoyl group—can modulate the electron density and, consequently, the aromaticity of the rings to a minor extent. The benzyloxy group is generally considered an electron-donating group through resonance, while the propanoyl group is an electron-withdrawing group. These electronic effects can slightly alter the bond lengths within the phenyl rings from the ideal uniform bond lengths of unsubstituted benzene, which would be reflected in a HOMA value slightly less than 1. Nevertheless, both rings are expected to retain a very high degree of aromatic character, which is a fundamental factor in the molecule's thermodynamic stability.

Mechanistic Studies of Biological Actions

Cellular and Molecular Pathways of Activity

There is no available scientific literature detailing the cellular and molecular activities of 1-(3-(benzyloxy)phenyl)propan-1-one.

Induction of Apoptosis and Cell Cycle Modulation

No studies have been published that investigate or demonstrate the ability of this compound to induce apoptosis or modulate the cell cycle.

Mitochondrial Membrane Potential Alterations

The effect of this compound on mitochondrial membrane potential has not been reported in scientific literature.

Microtubule Dynamics and Tubulin Inhibition

There is no evidence from published research to suggest that this compound interacts with or inhibits tubulin, or that it has any effect on microtubule dynamics.

Enzyme Inhibition Mechanisms

Specific data on the inhibitory action of this compound against key enzymes is not available. While inhibitors of the enzymes listed below are of significant scientific interest, no studies have specifically implicated this compound.

Detailed Research Findings on Enzyme Inhibition

| Enzyme Target | Inhibition Data for this compound |

|---|---|

| Phosphodiesterase-4D (PDE4D) | No published data available. |

| Lanosterol 14α-demethylase (CYP51A1) | No published data available. |

| Autotaxin (ATX) | No published data available. |

Receptor Binding and Activation Mechanisms

There are no available studies that characterize the binding or activation of any specific receptors by this compound. The compound is not listed among known agonists or antagonists for common receptor families in the available scientific databases.

Biological Activity and Biomedical Applications

Antimicrobial Research

The antimicrobial properties of 1-(3-(benzyloxy)phenyl)propan-1-one and related structures have been a subject of scientific inquiry, exploring their efficacy against a range of pathogenic microorganisms.

Antibacterial Efficacy Against Gram-Positive Bacteria (Staphylococcus aureus, Lysinibacillus sphaericus, Bacillus subtilis)

Research into the antibacterial effects of compounds structurally related to this compound has revealed notable activity against Gram-positive bacteria. For instance, synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated inhibitory effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov These compounds exhibited minimal inhibitory concentrations (MIC) in the low micromolar range, suggesting a bactericidal mechanism of action. nih.gov

Lysinibacillus sphaericus has been identified as a producer of antibacterial proteins. One study isolated an 85kDa protein from a marine strain of L. sphaericus that showed a significant zone of inhibition against MRSA. biotech-asia.orgresearchgate.net This highlights the potential of microbial-derived products in combating resistant Gram-positive pathogens.

Similarly, certain strains of Bacillus subtilis have been shown to produce compounds with antibacterial activity against MRSA. nih.gov The production of these antibacterial agents can be induced, suggesting a responsive defense mechanism. nih.gov While direct studies on this compound are limited, the activity of these related compounds underscores the potential of this chemical class.

Table 1: Antibacterial Activity Data

| Compound/Source | Target Organism | Activity | Reference |

|---|---|---|---|

| Synthetic 1,3-bis(aryloxy)propan-2-amines | Staphylococcus aureus (including MRSA) | MIC in the low micromolar range | nih.gov |

| 85kDa protein from Lysinibacillus sphaericus | Methicillin-Resistant Staphylococcus aureus (MRSA) | 24mm zone of inhibition | biotech-asia.orgresearchgate.net |

| Bacillus subtilis B38 strain | Methicillin-Resistant Staphylococcus aureus (MRSA) | Induced antibacterial activity (160 AU/ml) | nih.gov |

Antibacterial Efficacy Against Gram-Negative Bacteria (Klebsiella aerogenes, Pseudomonas aeruginosa, Chromobacterium violaceum)

The efficacy of compounds related to this compound against Gram-negative bacteria has also been investigated. Phenylpropanol derivatives have demonstrated significant antimicrobial effects against pathogenic Gram-negative organisms such as Pseudomonas aeruginosa. mdpi.com For example, 3-phenylpropanol has been shown to have unexpected antimicrobial effectiveness against Klebsiella aerogenes and P. aeruginosa. google.com

Chromobacterium violaceum is often used as a model organism in studies on quorum sensing inhibition, a mechanism that can regulate the virulence of many pathogenic bacteria. nih.gov Essential oils containing compounds structurally similar to phenylpropanoids have been shown to interfere with violacein (B1683560) production in C. violaceum, indicating anti-quorum sensing activity. nih.govnih.gov This suggests a potential mechanism by which such compounds could mitigate bacterial pathogenicity without directly killing the bacteria. nih.gov

Antifungal Efficacy Against Fungal Pathogens (Fusarium oxysporum, Rhizoctonia solani, Colletotrichum capsici)

The antifungal potential of compounds related to this compound has been explored against several plant pathogenic fungi. Fusarium oxysporum, a fungus responsible for vascular wilt in many crops, has been a key target. mdpi.comnih.gov Studies have shown that certain botanical extracts and their constituent compounds can inhibit the mycelial growth and conidial susceptibility of F. oxysporum. nih.gov

Similarly, Rhizoctonia solani, another significant soil-borne plant pathogen, has been shown to be susceptible to antifungal compounds produced by microorganisms like Bacillus subtilis. researchgate.net Butanol extracts from the culture of Paenibacillus ehimensis have also demonstrated strong inhibition against R. solani. researchgate.net

With regard to Colletotrichum capsici, research has indicated that chitinase (B1577495) produced by certain bacteria can lead to biomass reduction and mycelium inhibition of this fungus. researchgate.net While direct testing of this compound is not widely reported, the activity of related structures suggests a promising area for further investigation.

Anticancer and Antiproliferative Activity Studies

The potential of this compound and its analogues as anticancer agents has been an active area of research, with studies focusing on their cytotoxic effects against various cancer cell lines.

Cytotoxicity against Human Cancer Cell Lines (e.g., MDA-MB-231, SPC-A1, A549, MCF-7, EC109)

Structural analogues of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, β-aryl-β-mercapto ketones possessing piperidinylethoxy or morpholinylethoxy groups, which are structurally related to the target compound, have shown high cytotoxic activity against the MCF-7 human breast cancer cell line. nih.gov In some cases, their activity surpassed that of the reference drug, Tamoxifen. nih.gov

The MCF-7 and MDA-MB-231 breast cancer cell lines are commonly used to evaluate the efficacy of potential anticancer compounds. nih.gov Studies on a monobenzyltin compound revealed strong growth inhibition against both MCF-7 and MDA-MB-231 cells. nih.gov The cytotoxic effects of peripheral blood mononuclear cells (PBMCs) on MDA-MB-231 and MCF-7 cells can be enhanced by the inhibition of immune checkpoint proteins like CTLA-4 and PD-1. nih.gov Specifically, CTLA-4 inhibition significantly reduced the proliferation of MDA-MB-231 cells in the presence of PBMCs. nih.gov

While there is a lack of specific data for SPC-A1, A549, and EC109 cell lines in the direct context of this compound, the broad-spectrum antiproliferative activity of related structures suggests potential efficacy that warrants further investigation.

Table 2: Cytotoxicity Data

| Compound Class/Analogue | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| β-aryl-β-mercapto ketones | MCF-7 | High cytotoxic activity, some more potent than Tamoxifen | nih.gov |

| Monobenzyltin compound | MCF-7, MDA-MB-231 | Strong growth inhibition | nih.gov |

| CTLA-4 Inhibition + PBMCs | MDA-MB-231 | Significant reduction in cancer cell proliferation | nih.gov |

Investigation of Potential Therapeutic Applications of Structural Analogues

The therapeutic potential of structural analogues of this compound extends beyond direct cytotoxicity and is being explored for various anticancer applications. For example, cantharidin (B1668268) and its demethylated analogues, which share some structural similarities, have been investigated for their ability to inhibit protein phosphatases 1 (PP1) and 2A (PP2A), key regulators of the cell cycle. nih.gov These analogues have shown selective cytotoxicity in colon cancer cells while remaining less active in normal colon cells. nih.gov

Dibenzoylmethane (DBM), another structural analogue, has demonstrated anti-tumorigenic and chemopreventive activities. nih.gov Derivatives of DBM have shown anti-inflammatory effects, which can be crucial in cancer prevention and treatment. nih.gov

The 1,3,5-triazine (B166579) scaffold, which can be conceptually linked to the core structure of the target compound, is considered a promising framework for the development of new anticancer drugs. nih.gov Similarly, the 1,2,3-triazole ring is another heterocyclic moiety that has been incorporated into molecules with antiproliferative properties, showing potential in the treatment of various cancers. researchgate.net These investigations into related structures highlight the diverse therapeutic avenues that can be explored by modifying the basic chemical framework of this compound.

Role as Pharmaceutical Intermediates and Lead Compounds

This compound is primarily recognized as a crucial building block or intermediate in the synthesis of more complex chemical entities. biocompare.come-biochem.commybiosource.com Its chemical structure, featuring a propiophenone (B1677668) core with a benzyl (B1604629) ether linkage, makes it a valuable precursor for creating a range of pharmaceutical agents and related compounds. Various chemical suppliers highlight its application as an intermediate in the production of drug metabolites, analgesic agents, and ectoparasiticides. biocompare.come-biochem.commybiosource.com

Synthesis of Drug Metabolites

A significant application of this compound is in the synthesis of pharmaceutical reference standards, particularly impurities and metabolites of active pharmaceutical ingredients (APIs). These standards are essential for quality control and regulatory compliance in drug manufacturing.

A prime example is its role in preparing Metaraminol Related Compound A . This compound, chemically named (E)-1-[3-(Benzyloxy)phenyl]-2-(hydroxyimino)propan-1-one, is a known impurity of the drug Metaraminol. Metaraminol is a potent sympathomimetic amine used to prevent and treat acute hypotension. By synthesizing and providing well-characterized reference standards like Metaraminol Related Compound A, manufacturers can accurately detect and quantify impurities in their final drug product, ensuring its safety and efficacy. The synthesis of this specific impurity relies on the structural backbone provided by this compound.

Relationship between this compound and Metaraminol:

| Compound | Role | Chemical Name |

| Metaraminol | Active Pharmaceutical Ingredient (API) | 3-(2-amino-1-hydroxy-propyl)phenol |

| This compound | Precursor/Intermediate | This compound |

| Metaraminol Related Compound A | Impurity Reference Standard | (E)-1-[3-(Benzyloxy)phenyl]-2-(hydroxyimino)propan-1-one |

Development of Analgesic Agents

The propiophenone scaffold is a recurring motif in the development of analgesic drugs. While specific analgesics directly synthesized from this compound are not extensively detailed in public literature, its close structural analog, 3-methoxypropiophenone , serves as a key intermediate in the synthesis of the opioid analgesic Tapentadol . google.comgoogle.com

Tapentadol's chemical structure is 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol hydrochloride. google.com The synthesis pathway often involves a propiophenone derivative. In this context, the benzyloxy group in this compound is significant. In organic synthesis, a benzyloxy group is a common protecting group for a phenol. It is plausible that this compound is used to build the main carbon framework of a Tapentadol-like molecule, with the benzyl group being removed in a later step to reveal the active phenolic hydroxyl group. This makes the compound a highly valuable intermediate for producing this class of centrally acting analgesics. google.com

Production of Ectoparasiticides

Anti-inflammatory Potential (based on similar structures)

While direct studies on the anti-inflammatory activity of this compound are limited, its core structure is shared with classes of compounds known for potent anti-inflammatory effects, most notably chalcones . Chalcones, or 1,3-diphenyl-2-propen-1-ones, are natural precursors to flavonoids and have been extensively studied for their wide range of pharmacological activities, including anti-inflammatory action. google.com

The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit key mediators of inflammation such as cyclooxygenase (COX) enzymes, prostaglandin (B15479496) E2, and inducible nitric oxide synthase (iNOS). google.com

Structural Comparison: this compound vs. General Chalcone (B49325) Structure

| Feature | This compound | General Chalcone Structure |

| Core Structure | Phenylpropanone | Phenylpropanone |

| Carbonyl Group | Ketone (C=O) | Ketone (C=O) |

| α,β-Unsaturation | Absent (saturated C-C bond) | Present (C=C double bond) |

| Substitution | 3-benzyloxy group on one phenyl ring | Various substitutions on both phenyl rings |

The key structural difference is the α,β-unsaturated carbonyl system present in chalcones, which is a Michael acceptor and is often crucial for their biological activity. sigmaaldrich.com Although this compound lacks this feature, the shared phenylpropanone framework suggests that it belongs to a class of chemical structures that are promising scaffolds for the development of anti-inflammatory agents. The exploration and modification of such scaffolds are a common strategy in medicinal chemistry to discover new therapeutic agents. e-biochem.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

The biological activity of a compound is intrinsically linked to its chemical structure. In the case of 1-(3-(Benzyloxy)phenyl)propan-1-one, the arrangement and nature of its substituent groups play a pivotal role in its interactions with biological targets.

Influence of Substituent Groups on Biological Activity

The effect of various substituent groups on the biological activity of molecules is a widely studied area. The presence of a phenyl group, for instance, can be crucial for controlling electronic and steric effects within a molecule. rsc.org The nature of substituents on an aromatic ring can significantly influence the reactivity of the entire compound. libretexts.org

Impact of Benzyl (B1604629) Group Modifications

The benzyl group is a significant feature of this compound. Modifications to this group can lead to substantial changes in biological activity. For example, in studies of other compounds, the introduction of a benzyl group has been shown to influence the steric hindrance and rotational freedom of the molecule, which in turn affects its interaction with target sites. nih.gov Research on hydantoin (B18101) derivatives has demonstrated that substitutions on the benzyl group can modulate anti-proliferative and pro-apoptotic activities. nih.gov Specifically, derivatives such as 3-benzyl-5-isopropyl-5-phenylhydantoin and 3-(4-chlorobenzyl)-5-isopropyl-5-phenylhydantoin have shown significant anti-tumor potential. nih.gov

Effects of Phenyl Ring Substitutions (e.g., benzyloxyphenyl fragment)

The benzyloxyphenyl fragment is a key component of the studied compound. The position and nature of substituents on the phenyl ring can dramatically alter the compound's properties. Electron-donating or electron-withdrawing groups on the phenyl ring can activate or deactivate the ring towards certain reactions, a principle that is fundamental in electrophilic aromatic substitution. libretexts.orguomustansiriyah.edu.iq For instance, a hydroxy or methoxy (B1213986) substituent can increase the rate of electrophilic substitution significantly. libretexts.org

In a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, specific substitutions on the 3-phenyl group were explored to improve potency and selectivity as monoamine reuptake inhibitors. nih.gov This highlights the importance of the phenyl ring's substitution pattern in determining biological outcomes. The benzyloxy group itself, as seen in 3-benzyloxy-1-propanol, serves as a building block in organic synthesis and its presence can direct the reactivity of the molecule. chemicalbook.com

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule, or its conformation, is critical for its biological function as it dictates how the molecule can bind to its target. Conformational analysis of molecules containing flexible chains, such as the propan-1-one side chain and the benzyloxy group, is essential to understand their preferred shapes.

Studies on related structures provide insight into the likely conformations of this compound. For example, the analysis of (2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, a chalcone (B49325), revealed that the central benzene (B151609) ring is not coplanar with the other phenyl ring, exhibiting a significant dihedral angle. nih.gov Similarly, in 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one, the central benzene ring also shows distinct dihedral angles with the adjacent phenyl and furan (B31954) rings. nih.gov These findings suggest that the phenyl and benzyloxy groups in this compound are likely to adopt a non-planar conformation.

Computational methods can predict the conformational preferences of molecules. For instance, the conformational analysis of 1,3-difluorinated alkanes shows that the presence of certain substituents strongly influences the conformation of the alkyl chain, and this effect can be dependent on the surrounding medium. soton.ac.uk Such analyses are crucial for identifying the bioactive conformation—the specific three-dimensional arrangement a molecule adopts when it interacts with its biological target.

Derivatization Strategies for Enhanced Potency and Selectivity

Derivatization, the process of chemically modifying a compound to produce new compounds with different properties, is a key strategy in drug discovery to enhance potency and selectivity. nih.gov For a molecule like this compound, several derivatization strategies could be employed.

One common approach involves introducing specific functional groups to improve interactions with a biological target or to alter the molecule's pharmacokinetic properties. For example, adding a tertiary amine basic side chain to 1,3-diphenyl-3-(phenylthio)propan-1-ones was found to improve their cytotoxic effects on breast cancer cells. nih.gov This suggests that introducing similar basic side chains to this compound could be a viable strategy to enhance its biological activity.

Another strategy is to introduce chromophores or fluorophores to facilitate detection and quantification in biological assays. nih.gov Furthermore, modifying the core structure to create analogues can lead to the discovery of compounds with improved properties. Structure-activity relationship (SAR) studies of benzothiazole-phenyl analogs, for instance, have been used to develop dual inhibitors for multiple targets. nih.gov A similar approach could be applied to derivatives of this compound to explore new therapeutic applications.

The table below summarizes the biological activities of some related compounds, illustrating the impact of structural modifications.

| Compound Name | Biological Activity |

| 3-benzyl-5-isopropyl-5-phenylhydantoin | Anti-proliferative, pro-apoptotic nih.gov |

| 3-(4-chlorobenzyl)-5-isopropyl-5-phenylhydantoin | Anti-proliferative, pro-apoptotic nih.gov |

| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | Monoamine reuptake inhibitors nih.gov |

| Benzothiazole-phenyl analogs | Dual sEH/FAAH inhibitors nih.gov |

| 1,3-diphenyl-3-(phenylthio)propan-1-ones with tertiary amine | Cytotoxic against breast cancer cells nih.gov |

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The classical synthesis of 1-(3-(Benzyloxy)phenyl)propan-1-one typically involves the Friedel-Crafts acylation of 3-benzyloxyphenyl ether with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. pearson.comgoogle.comchemguide.co.uk While effective, this method often requires stoichiometric amounts of the catalyst and can generate significant waste, prompting the exploration of more sustainable and efficient synthetic routes.

Green Chemistry Approaches: Modern synthetic chemistry is increasingly focused on environmentally benign methodologies. For this compound, this translates to exploring solid acid catalysts that can be easily recovered and reused, minimizing waste. nih.gov The use of greener solvents or even solvent-free reaction conditions is another area of active investigation to reduce the environmental impact of the synthesis. walisongo.ac.id

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The enzymatic synthesis of related benzyl (B1604629) ketones has been demonstrated, utilizing enzymes to catalyze the acylation reaction. researchgate.net This approach can lead to higher yields and fewer byproducts under mild reaction conditions. Future research will likely focus on identifying or engineering enzymes that are highly efficient and specific for the synthesis of this compound and its derivatives.

Advanced Computational Approaches in Drug Discovery

Computational tools are becoming indispensable in modern drug discovery, enabling the rapid screening of virtual libraries and the prediction of pharmacokinetic and pharmacodynamic properties. For this compound and its analogs, these in silico methods are crucial for guiding the design of new derivatives with enhanced biological activity and improved drug-like properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net By developing QSAR models for a series of this compound derivatives, researchers can identify key structural features that are critical for their biological effects. nih.govmdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for optimal activity by creating 3D contour maps. nih.gov

Pharmacophore Modeling and Molecular Docking: Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. researchgate.netyoutube.comyoutube.com This information can then be used to screen large databases of compounds to find new potential hits. Molecular docking simulations further refine this process by predicting the binding orientation and affinity of a ligand within the active site of a target protein, providing insights into the molecular interactions that govern binding. nih.gov

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. nih.gov In silico tools can predict these properties for virtual compounds, allowing researchers to prioritize candidates with favorable pharmacokinetic profiles and low potential for toxicity, thereby reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov

Development of Highly Selective Biological Agents

The this compound scaffold serves as a versatile starting point for the development of highly selective biological agents. By strategically modifying the core structure, researchers can fine-tune the compound's interaction with specific biological targets, leading to enhanced potency and reduced off-target effects.

Research into derivatives of this compound has shown that modifications can lead to agents with potential applications in various therapeutic areas. For instance, the introduction of different substituents on the phenyl rings or modifications of the propanone linker can significantly alter the biological activity profile. The goal is to design molecules that interact with a high degree of specificity with their intended target, which is a key characteristic of a successful therapeutic agent. dtu.dkresearchgate.netacs.orgnih.gov

Integration with Systems Biology and Omics Data

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, researchers are beginning to turn to systems biology and multi-omics approaches. These powerful methodologies allow for the simultaneous analysis of thousands of biological molecules, providing a holistic view of how a compound affects cellular networks.

Systems Pharmacology: This emerging field integrates computational modeling with experimental data to understand the complex interactions between a drug and a biological system. researchgate.net For a compound like this compound, systems pharmacology can help to identify not only its primary target but also its off-target interactions, providing a more complete picture of its pharmacological profile and potential side effects.

Proteomic and Metabolomic Profiling: Proteomics and metabolomics involve the large-scale study of proteins and metabolites, respectively. By treating cells or organisms with this compound and then analyzing the changes in the proteome and metabolome, researchers can identify the cellular pathways and processes that are perturbed by the compound. nih.govnih.govplos.org This "omics" data can provide valuable clues about the compound's mechanism of action and can help to identify biomarkers that could be used to monitor its effects in preclinical and clinical studies. uu.nl While direct omics studies on this compound are still emerging, the application of these techniques to structurally related molecules demonstrates their immense potential in modern drug discovery and development. nih.gov

Q & A